3-[4-(Trifluoromethyl)benzoyl]azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10F3NO |
|---|---|
Molecular Weight |
229.20 g/mol |
IUPAC Name |
azetidin-3-yl-[4-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)9-3-1-7(2-4-9)10(16)8-5-15-6-8/h1-4,8,15H,5-6H2 |
InChI Key |
HKLFWQKLTVKUBC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Physicochemical Characteristics
IUPAC Name and CAS Number
IUPAC Name : (azetidin-3-yl)(4-(trifluoromethyl)phenyl)methanone
CAS Number : 1599582-70-3
Molecular Formula and Weight
The elemental composition and corresponding molecular weight of the compound are provided in the table below.
| Attribute | Value |
| Molecular Formula | C₁₁H₁₀F₃NO |
| Molecular Weight | 229.20 g/mol |
Structural Features
The molecule's structure is characterized by a ketone functional group linking the 3-position of the azetidine (B1206935) ring to the phenyl ring. The azetidine ring itself is a strained, non-aromatic, four-membered heterocycle. In contrast, the 4-(trifluoromethyl)phenyl group is a planar, aromatic system. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the aromatic ring.
Physical and Chemical Properties
Detailed experimental physical properties such as melting point, boiling point, and solubility for this compound are not extensively reported in peer-reviewed literature, which is common for research intermediates. The compound is typically supplied as a solid and is expected to be soluble in common organic solvents. Its chemical reactivity is dictated by the nucleophilicity of the secondary amine within the azetidine ring and the electrophilicity of the ketone's carbonyl carbon.
Targeted Synthesis of 3 4 Trifluoromethyl Benzoyl Azetidine
General Principles for C3 Functionalization of Azetidines
The functionalization of the C3 position of the azetidine (B1206935) ring is a key step in the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. The inherent ring strain of the four-membered heterocycle influences its reactivity, making targeted modifications challenging yet achievable through various synthetic strategies.
Introducing alkyl and aryl groups at the C3 position of azetidines can be accomplished through several methods, often involving the use of N-protected azetidine precursors to ensure regioselectivity and stability.
Palladium-catalyzed C-H arylation has emerged as a powerful tool for the direct introduction of aryl groups onto the azetidine scaffold. acs.orgnih.govresearchgate.net This method often employs a directing group to guide the metal catalyst to the desired C-H bond, enabling the formation of C-C bonds with high precision. For instance, the C3 arylation of azetidines has been successfully demonstrated, providing access to a variety of 3-arylazetidine derivatives. acs.orgnih.gov While not a direct alkylation, this methodology highlights the feasibility of forming C-C bonds at the C3 position.
Another approach involves the generation of a nucleophilic center at the C3 position, which can then react with electrophilic alkylating or arylating agents. This can be achieved through the deprotonation of an activated C-H bond adjacent to an electron-withdrawing group or by employing organometallic intermediates.
Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine (B8093280) represent a viable method for creating 3-arylazetidines under mild conditions. organic-chemistry.org Similarly, the reaction of organolithium reagents with N-Boc-3-azetidinone has been utilized to introduce aryl groups at the C3 position, forming 3-aryl-3-hydroxyazetidines which can be further modified. nih.govcore.ac.uk
Strain-release reactions of 1-azabicyclo[1.1.0]butanes (ABBs) provide another entry point for C3 functionalization. These highly strained molecules can react with a variety of nucleophiles and electrophiles to yield functionalized azetidines. rsc.org
The introduction of a carbonyl group at the C3 position of azetidine is crucial for the synthesis of 3-aroylazetidines and related derivatives. This can be achieved through the oxidation of a C3-hydroxyl group or by direct acylation reactions.
The synthesis of azetidin-3-ones is a key starting point for many C3 functionalization strategies. nih.gov These ketones can be prepared through various methods, including the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov Once formed, azetidin-3-one (B1332698) can undergo nucleophilic addition reactions at the carbonyl carbon.
For the formation of 3-ketoazetidines, one of the most direct methods involves the oxidation of a precursor 3-hydroxyazetidine. This approach is particularly relevant when the C3 substituent is introduced via a Grignard reaction with an azetidin-3-one, yielding a tertiary alcohol that can be subsequently oxidized to the desired ketone.
Amide bond formation at the C3 position is typically achieved starting from azetidine-3-carboxylic acid. Standard peptide coupling conditions can be employed to couple the carboxylic acid with a variety of amines, leading to the formation of 3-amidoazetidines. nih.govnih.govresearchgate.netyoutube.com This method provides a reliable way to introduce a carbonyl-containing functionality at the C3 position.
Specific Routes for Benzoyl Group Attachment to Azetidine C3
The direct attachment of a benzoyl group to the C3 position of an azetidine ring can be approached through several synthetic strategies. A prominent method involves the reaction of an organometallic reagent derived from a protected azetidine with a benzoylating agent.
One plausible route starts with a protected 3-azetidinone, such as N-Boc-azetidin-3-one. This ketone can be reacted with a phenyl-containing organometallic reagent, like phenyllithium (B1222949) or a phenyl Grignard reagent, to yield a 3-hydroxy-3-phenylazetidine derivative. nih.govcore.ac.uk Subsequent oxidation of this tertiary alcohol would provide the desired 3-benzoylazetidine (B7963464).
Alternatively, a C3-lithiated or C3-magnesiated azetidine derivative could be generated and then reacted with benzoyl chloride or another activated benzoic acid derivative. However, the generation and stability of such C3-metallo-azetidines can be challenging due to the strained nature of the ring.
Integration of the 4-(Trifluoromethyl)phenyl Moiety in Benzoyl Azetidine Synthesis
The synthesis of the target compound, 3-[4-(Trifluoromethyl)benzoyl]azetidine, requires the specific incorporation of the 4-(trifluoromethyl)phenyl group. This can be achieved either by using a pre-functionalized precursor or by introducing the trifluoromethyl group at a later stage of the synthesis.
A highly convergent and efficient approach involves the use of 4-(trifluoromethyl)benzoic acid or its derivatives as starting materials. medchemexpress.comossila.comguidechem.com This strategy ensures the correct positioning of the trifluoromethyl group on the phenyl ring from the outset.
Table 1: Synthesis of 4-(Trifluoromethyl)benzoyl Chloride
| Starting Material | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 4-(Trifluoromethyl)benzoic acid | Thionyl chloride | - | 4-(Trifluoromethyl)benzoyl chloride | google.com |
A key synthetic route would involve the Grignard reaction between 4-(trifluoromethyl)phenylmagnesium bromide and N-Boc-azetidin-3-one. lookchem.com3wpharm.com This reaction would yield N-Boc-3-hydroxy-3-(4-(trifluoromethyl)phenyl)azetidine. Subsequent oxidation of this alcohol, for instance using Swern oxidation or Dess-Martin periodinane, would afford the target N-Boc-3-[4-(trifluoromethyl)benzoyl]azetidine. Final deprotection of the Boc group would then yield the desired product.
Another viable method is the direct acylation of a C3-azetidinyl nucleophile with an activated form of 4-(trifluoromethyl)benzoic acid, such as 4-(trifluoromethyl)benzoyl chloride. The acyl chloride can be readily prepared from the corresponding carboxylic acid using standard reagents like thionyl chloride or oxalyl chloride. guidechem.comgoogle.comchemicalbook.comchemeo.com
While generally less direct for this specific target, it is theoretically possible to introduce the trifluoromethyl group onto a pre-formed 3-benzoylazetidine ring. This would involve an electrophilic trifluoromethylation reaction. chem-station.comnih.govresearchgate.netbeilstein-journals.orgbrynmawr.edu However, this approach often suffers from challenges related to regioselectivity and the harsh reaction conditions required, which may not be compatible with the azetidine ring. Given the ready availability of 4-(trifluoromethyl)benzoic acid and its derivatives, the precursor approach is generally preferred for its efficiency and control over the final product's structure.
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| N-Boc-3-azetidinone |
| 4-(Trifluoromethyl)benzoic acid |
| 4-(Trifluoromethyl)benzoyl chloride |
| 4-(Trifluoromethyl)phenylmagnesium bromide |
| N-Boc-3-hydroxy-3-(4-(trifluoromethyl)phenyl)azetidine |
| N-Boc-3-[4-(Trifluoromethyl)benzoyl]azetidine |
| 3-Iodoazetidine |
| Azetidine-3-carboxylic acid |
Regioselective Acylation Strategies for C3-Benzoylation
The introduction of a benzoyl group at the C3 position of an azetidine ring is most effectively achieved through multi-step synthetic sequences that begin with a precursor molecule where the C3 position is already oxidized or readily functionalizable. The use of a nitrogen protecting group, typically a tert-butoxycarbonyl (Boc) group, is essential to prevent side reactions at the nitrogen atom and to modulate the reactivity of the azetidine ring.
A common and crucial starting material for the synthesis of C3-functionalized azetidines is 1-Boc-3-hydroxyazetidine. This precursor can be oxidized to the corresponding ketone, N-Boc-azetidin-3-one, which then serves as the electrophilic substrate for the introduction of the desired benzoyl moiety. The oxidation is typically carried out using a variety of standard oxidizing agents.
| Oxidizing Agent | Solvent | Temperature | Typical Yield |
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | Good |
| Dess-Martin periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | High |
| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Dichloromethane (DCM) | -78 °C to Room Temperature | High |
This table presents common oxidation methods for converting secondary alcohols to ketones and is applicable for the synthesis of N-Boc-azetidin-3-one from its corresponding alcohol precursor.
A plausible and convergent strategy for the synthesis of this compound involves a two-step process: the addition of an organometallic reagent to N-Boc-azetidin-3-one, followed by the oxidation of the resulting tertiary alcohol.
Step 1: Grignard Addition
The first step is the nucleophilic addition of a Grignard reagent, specifically 4-(trifluoromethyl)phenylmagnesium bromide, to the carbonyl group of N-Boc-azetidin-3-one. This reaction forms the tertiary alcohol, 1-Boc-3-hydroxy-3-[4-(trifluoromethyl)phenyl]azetidine. The reaction is typically performed in an anhydrous ethereal solvent at low temperatures to control reactivity.
| Reactant 1 | Reactant 2 | Solvent | Temperature | Product |
| N-Boc-azetidin-3-one | 4-(Trifluoromethyl)phenylmagnesium bromide | Tetrahydrofuran (THF) | 0 °C to Room Temperature | 1-Boc-3-hydroxy-3-[4-(trifluoromethyl)phenyl]azetidine |
This table outlines the key components and conditions for the Grignard addition step.
Step 2: Oxidation of the Tertiary Alcohol
The oxidation of the tertiary alcohol intermediate to the desired ketone presents a significant synthetic challenge. Tertiary alcohols are generally resistant to oxidation under standard conditions without cleavage of carbon-carbon bonds. However, specialized and often harsh oxidative conditions, or indirect methods, may be required to achieve this transformation. This step is a critical and non-trivial part of this synthetic route and the feasibility and yield would be highly dependent on the specific methodology employed.
An alternative approach to circumvent the challenging oxidation of a tertiary alcohol is to introduce a carbon-carbon double bond at the C3 position, which can then be oxidatively cleaved to the desired ketone.
Step 1: Wittig Reaction
The Wittig reaction provides a reliable method for converting ketones into alkenes. masterorganicchemistry.comlibretexts.org In this step, N-Boc-azetidin-3-one is reacted with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), to generate N-Boc-3-methyleneazetidine. This reaction effectively converts the C3 carbonyl into an exocyclic double bond. masterorganicchemistry.comlibretexts.org
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| N-Boc-azetidin-3-one | Methyltriphenylphosphonium bromide | n-Butyllithium | Tetrahydrofuran (THF) | N-Boc-3-methyleneazetidine |
This table details the components and conditions for the Wittig olefination of N-Boc-azetidin-3-one.
Step 2: Ozonolysis
The final step in this sequence is the oxidative cleavage of the double bond in N-Boc-3-methyleneazetidine to form the ketone. Ozonolysis is a powerful and efficient method for this transformation. The reaction proceeds by treating the alkene with ozone (O3) followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) to yield the desired ketone. In the context of synthesizing the target molecule, this ozonolysis would need to be followed by a reaction to introduce the 4-(trifluoromethyl)phenyl group, for instance, through a second Grignard reaction on an intermediate ester or acid chloride derived from the ozonolysis product. A more direct approach would be a variation of the Wittig reaction using a benzoyl-substituted ylide, though this can be less reactive.
A more direct, albeit more complex, approach would involve a Wittig-type reaction with an ylide that already contains the desired aroyl group, or a related olefination reaction that could directly yield an enol ether of the target ketone, which could then be hydrolyzed.
These multi-step strategies, starting from the key intermediate N-Boc-azetidin-3-one, represent the most viable and regioselective pathways for the synthesis of this compound, overcoming the challenges of direct C3-acylation.
Chemical Reactivity and Derivatization Strategies of 3 4 Trifluoromethyl Benzoyl Azetidine
Reactivity of the Azetidine (B1206935) Nitrogen (N1)
The nitrogen atom (N1) of the azetidine ring is a key site for chemical modification. rsc.orgresearchgate.net Its nucleophilicity, influenced by the ring strain of approximately 25.4 kcal/mol, allows it to readily participate in various reactions to form N-substituted derivatives. rsc.org
N-Alkylation and N-Acylation Reactions
The lone pair of electrons on the azetidine nitrogen makes it nucleophilic and thus susceptible to reactions with electrophiles such as alkyl halides and acyl chlorides.
N-Alkylation: This process involves the reaction of the azetidine with an alkylating agent, typically an alkyl halide or sulfonate, to form a new carbon-nitrogen bond. For instance, N-alkylation with allyl bromide can be used to introduce an allyl group onto the nitrogen atom. nih.gov Reductive amination represents another effective strategy; reacting 3-azetidine carboxylic acid with 4-(trifluoromethyl)benzaldehyde (B58038) under hydrogen pressure with a palladium on carbon (Pd/C) catalyst yields 1-(4-trifluoromethyl-benzyl)-azetidine-3-carboxylic acid. uncst.go.ug
N-Acylation: In N-acylation, an acyl group is introduced onto the azetidine nitrogen. This is commonly achieved by reacting the azetidine with an acyl chloride or anhydride (B1165640) in the presence of a base. For example, N-protected and unprotected 2-azetidinones react with aromatic compounds in the presence of superacidic trifluoromethanesulfonic acid to yield β-amino aromatic ketones. researchgate.net
Formation of N-Substituted Derivatives
The functionalization of the azetidine nitrogen is a common strategy to build more complex molecules and modulate physicochemical properties. A variety of substituents can be introduced, leading to a diverse array of derivatives. google.com For example, coupling reactions can be employed to attach various groups. A notable example is the synthesis of N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones via the Kinugasa reaction of N-methyl- or N-benzyl-(diethyoxyphosphoryl)nitrone with aryl alkynes. nih.gov
The following table summarizes common reagents and the resulting N-substituted derivatives.
| Reagent Class | Specific Reagent Example | Resulting N-Substituent |
| Aldehyde (via Reductive Amination) | 4-(Trifluoromethyl)benzaldehyde | 1-[4-(Trifluoromethyl)benzyl] |
| Alkyl Halide | Allyl Bromide | N-Allyl |
| Nitrone (via Kinugasa Reaction) | N-Benzyl-(diethyoxyphosphoryl)nitrone | N-Benzyl |
Transformations of the Benzoyl Carbonyl Group at C3
The carbonyl group of the benzoyl moiety at the C3 position is an electrophilic center, making it a prime target for nucleophilic attack and reduction reactions. masterorganicchemistry.com
Reduction and Functional Group Interconversions
The ketone can be converted into other functional groups, most commonly an alcohol, through reduction.
Reduction to Alcohol: The carbonyl group can be reduced to a secondary alcohol using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). imperial.ac.ukyoutube.com These reagents deliver a hydride ion to the electrophilic carbonyl carbon, which, after an acidic workup, yields the corresponding alcohol. libretexts.org The choice of reagent can be crucial for chemoselectivity, as LiAlH₄ is a much stronger reducing agent than NaBH₄ and will reduce a wider range of functional groups. imperial.ac.uk
Functional Group Interconversions: Beyond simple reduction, the carbonyl group can be transformed into other functionalities. For example, it can be converted into an oxime by reaction with hydroxylamine (B1172632) or into a hydrazone with hydrazine (B178648) derivatives. These reactions are foundational in converting a ketone into other chemical entities. vanderbilt.edu Another significant transformation is the Baeyer-Villiger reaction, where a peracid (like mCPBA) converts a ketone into an ester. imperial.ac.uk
Nucleophilic Additions to the Carbonyl
The partial positive charge on the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles. libretexts.org This reaction, known as nucleophilic addition, is a fundamental process for forming new carbon-carbon bonds. masterorganicchemistry.com
Grignard and Organolithium Reagents: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful carbon-based nucleophiles. youtube.com They react with the ketone to form a tertiary alcohol after protonation. For example, adding methyl magnesium bromide (CH₃MgBr) to 3-[4-(trifluoromethyl)benzoyl]azetidine would yield a tertiary alcohol with a newly introduced methyl group at the former carbonyl carbon.
The table below illustrates potential transformations of the benzoyl carbonyl group.
| Reaction Type | Reagent(s) | Resulting Functional Group |
| Reduction | 1. Sodium Borohydride (NaBH₄) 2. Acid Workup | Secondary Alcohol |
| Nucleophilic Addition | 1. Methyl Magnesium Bromide (CH₃MgBr) 2. Acid Workup | Tertiary Alcohol |
| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime |
| Hydrazone Formation | Hydrazine (N₂H₄) | Hydrazone |
Chemical Modifications of the 4-(Trifluoromethyl)phenyl Ring
The 4-(trifluoromethyl)phenyl ring is generally resistant to further chemical modification due to the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group. youtube.com
The -CF₃ group is a powerful deactivating group for electrophilic aromatic substitution (EAS), making reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation challenging. youtube.comminia.edu.eg The electron density of the aromatic ring is significantly reduced, making it less attractive to electrophiles. Furthermore, the -CF₃ group is a meta-director, meaning that if a substitution reaction were to occur, the incoming electrophile would be directed to the positions meta to the trifluoromethyl group (C3 and C5 of the phenyl ring). youtube.com
While direct functionalization of this ring is difficult, strategies could potentially involve:
Nucleophilic Aromatic Substitution (SNA_r): If a suitable leaving group (like a halide) were present on the ring in addition to the trifluoromethyl group, SNA_r could be a viable pathway. However, in the parent compound, this is not an option.
Metalation: Directed ortho-metalation is a powerful tool for functionalizing aromatic rings, but it typically requires a directing group capable of coordinating with the organometallic base (e.g., -OMe, -CONR₂). The benzoyl and trifluoromethyl groups are not ideal for this purpose.
Given these challenges, modifications to the 4-(trifluoromethyl)phenyl ring of this compound are not commonly reported and would require harsh reaction conditions or specialized catalytic systems. Synthetic strategies would more likely focus on building the desired substituted phenyl ring prior to its incorporation into the final molecule.
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) on the phenyl ring of this compound is significantly influenced by the electronic properties of the existing substituents. Both the trifluoromethyl (-CF₃) group and the azetidin-3-ylcarbonyl (benzoyl) group are powerful deactivating, meta-directing groups. libretexts.orglibretexts.orgwikipedia.org
Trifluoromethyl Group (-CF₃): This group deactivates the aromatic ring through a strong negative inductive effect (-I), withdrawing electron density from the ring and making it less nucleophilic. vaia.commasterorganicchemistry.com It directs incoming electrophiles to the meta position.
Benzoyl Group (-CO-Azetidine): The carbonyl moiety deactivates the ring through both a negative inductive effect (-I) and a negative resonance effect (-M). youtube.com This withdrawal of electron density is most pronounced at the ortho and para positions, thus directing substitution to the meta position. libretexts.org
Given that the two groups are in a para-relationship on the phenyl ring, their directing effects are additive and reinforce each other. Both groups direct incoming electrophiles to the positions that are meta to them, which correspond to the C2 and C6 positions of the phenyl ring (ortho to the carbonyl group).
Due to the presence of two strong deactivating groups, the phenyl ring is substantially less reactive than benzene (B151609), and EAS reactions require harsh conditions, such as high temperatures and the use of strong superacids. numberanalytics.com The predicted outcomes for standard EAS reactions are summarized below.
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | azetidin-3-yl(2-nitro-4-(trifluoromethyl)phenyl)methanone |
| Bromination | Br₂ / FeBr₃ | azetidin-3-yl(2-bromo-4-(trifluoromethyl)phenyl)methanone |
| Sulfonation | Fuming H₂SO₄ | 2-(azetidine-3-carbonyl)-5-(trifluoromethyl)benzenesulfonic acid |
Metal-Catalyzed Cross-Coupling Reactions on the Phenyl Ring
The parent molecule, this compound, is not a direct substrate for traditional metal-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, as these typically require an aryl halide or triflate. rsc.org However, halogenated derivatives, synthesized via the EAS reactions described above (e.g., azetidin-3-yl(2-bromo-4-(trifluoromethyl)phenyl)methanone), would serve as excellent precursors for such transformations.
The electron-deficient nature of the aromatic ring in these precursors can be advantageous, often facilitating the initial oxidative addition step in palladium-catalyzed cycles. researchgate.net A wide range of C-C and C-N bond-forming reactions would be accessible, allowing for the introduction of diverse aryl, heteroaryl, or amine substituents at the C2 position of the phenyl ring.
The table below presents illustrative examples of cross-coupling reactions performed on substrates with similar electronic properties, demonstrating the general feasibility and conditions for such transformations.
| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Typical Yield |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 1-bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-(trifluoromethyl)-1,1'-biphenyl | >90% |
| Buchwald-Hartwig Amination | 1-bromo-4-(trifluoromethyl)benzene | Aniline | Pd₂(dba)₃, BINAP, NaOᵗBu | N-phenyl-4-(trifluoromethyl)aniline | 85-95% |
| Heck Coupling | 1-iodo-4-(trifluoromethyl)benzene | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 1-(trifluoromethyl)-4-styrylbenzene | ~80% |
Ring-Opening Reactions of the Azetidine Core in Substituted Systems
The inherent strain of the four-membered azetidine ring makes it a valuable synthon for producing highly functionalized linear amines through ring-opening reactions. rsc.orgresearchgate.net This reactivity pathway is a primary method for derivatization and is highly dependent on the substitution pattern of the ring and the nature of the attacking nucleophile. nih.gov
Nucleophile-Induced Ring Opening
Unsubstituted azetidines are relatively stable and typically require activation to undergo nucleophilic ring-opening. nih.gov This activation is generally achieved by converting the ring nitrogen into a better leaving group, most commonly by protonation under acidic conditions or by N-alkylation to form a quaternary azetidinium ion. organic-chemistry.orgthieme-connect.com The positive charge on the nitrogen atom significantly enhances the electrophilicity of the ring carbons (C2 and C4), making them susceptible to attack by a wide range of nucleophiles.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. organic-chemistry.orgthieme-connect.com A nucleophile attacks one of the carbons adjacent to the nitrogen, leading to the cleavage of a C-N bond and the formation of a γ-substituted propyl amine. This process provides a direct route to complex acyclic amines from a cyclic precursor.
| Nucleophile | Reagent Example | Product Structure after Ring Opening | Functional Group Introduced |
|---|---|---|---|
| Azide | Sodium Azide (NaN₃) | R-NH-CH₂-CH(COAr)-CH₂-N₃ | γ-Azido amine |
| Cyanide | Sodium Cyanide (NaCN) | R-NH-CH₂-CH(COAr)-CH₂-CN | γ-Cyano amine |
| Amine | Benzylamine (BnNH₂) | R-NH-CH₂-CH(COAr)-CH₂-NHBn | γ-Diamino derivative |
| Alkoxide | Sodium Methoxide (NaOMe) | R-NH-CH₂-CH(COAr)-CH₂-OMe | γ-Amino ether |
| Thiolate | Sodium Thiophenoxide (NaSPh) | R-NH-CH₂-CH(COAr)-CH₂-SPh | γ-Amino sulfide (B99878) |
| Structure shown for the ring-opening of an N-alkylated (R-group) derivative of this compound. Ar = 4-(Trifluoromethyl)phenyl. |
Influence of Substituents on Ring Stability and Regioselectivity
Substituents on the azetidine ring play a critical role in determining both its stability and the regiochemical outcome of ring-opening reactions. organic-chemistry.org
Ring Stability: The C3-benzoyl group, being electron-withdrawing, influences the electronic character of the ring. This substituent can increase the susceptibility of the activated azetidinium ion to nucleophilic attack compared to azetidines bearing electron-donating or simple alkyl groups at the C3 position. nih.gov Studies on related systems have shown that intramolecular acid-mediated ring-opening can occur when a nucleophilic group is tethered to the azetidine, a process influenced by the ring's electronic properties and strain. nih.gov
Regioselectivity: For an activated azetidinium ion derived from this compound, a nucleophile can theoretically attack either the C2 or C4 position. The regioselectivity of this SN2 reaction is primarily governed by sterics. khanacademy.orgyoutube.com Numerous studies on substituted azetidinium ions have demonstrated that nucleophilic attack occurs preferentially at the less sterically hindered carbon atom adjacent to the nitrogen. organic-chemistry.orgthieme-connect.com In the case of the title compound, the C2 and C4 positions are unsubstituted. Therefore, in the absence of other directing factors, a nucleophile would attack either C2 or C4 to yield the same product. If a substituent were present at C2, the attack would be highly regioselective at the C4 position. organic-chemistry.org
The following table, based on published studies of substituted azetidinium ions, illustrates the governing principles of regioselectivity. organic-chemistry.org
| Azetidinium Ion Substituent Pattern | Nucleophile | Major Site of Attack | Regioselectivity (C4:C2) | Governing Factor |
|---|---|---|---|---|
| 2-Methyl | N₃⁻ | C4 | >95:5 | Steric Hindrance |
| 2-Ester (CO₂Me) | N₃⁻ | C4 | >95:5 | Steric Hindrance |
| 2-Phenyl | BnNH₂ | C4 | >95:5 | Steric Hindrance |
| 2,4-Dimethyl (cis) | AcO⁻ | C2 | <5:95 | Steric Hindrance (C4 is more hindered) |
Computational Chemistry and Spectroscopic Characterization Relevant to the Chemical Compound
Theoretical Investigations of Azetidine (B1206935) Conformational Preferences and Ring Strain Energies
The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, which dictates its conformational behavior and reactivity. Computational studies on azetidine and its derivatives provide crucial insights into these properties.
Ring Puckering and Conformational Preferences: Unlike planar aromatic rings, the saturated azetidine ring is non-planar and exists in a puckered conformation to relieve some of the inherent strain. The degree of this puckering is a delicate balance of angle strain and torsional strain. Electron diffraction studies of the parent azetidine molecule have determined a dihedral angle of 37°, indicating a significantly puckered ring. rsc.org
For substituted azetidines, the conformational preference is influenced by the nature and position of the substituents. Computational studies, often employing Density Functional Theory (DFT), are used to predict the most stable conformations. For instance, in fluorinated azetidine derivatives, the ring pucker can be influenced by electrostatic interactions between the fluorine atom and the nitrogen atom, particularly when the nitrogen is protonated. researchgate.net A computational study on fluorinated azetidines highlighted that a neutral molecule preferred a ring pucker that placed the fluorine atom distant from the nitrogen, whereas a charged derivative showed an inverted ring pucker to bring the fluorine closer to the charged nitrogen. researchgate.net This suggests that for 3-[4-(Trifluoromethyl)benzoyl]azetidine, the bulky and electron-withdrawing benzoyl group at the 3-position will significantly influence the puckering of the azetidine ring. The equilibrium between different puckered conformations will be determined by the steric and electronic interactions between the substituent and the ring atoms.
Ring Strain Energies: The ring strain of azetidine is a key determinant of its reactivity. This strain arises from the deviation of bond angles from the ideal tetrahedral angle and from eclipsing interactions between adjacent hydrogen atoms. The estimated ring strain energy for azetidine is considerable, making it a reactive moiety susceptible to ring-opening reactions. nih.gov While specific calculations for this compound are not available, the presence of a bulky substituent at the 3-position is likely to modulate this strain energy.
| Compound | Method | Dihedral Angle (N-C-C-X) | Key Finding |
|---|---|---|---|
| Azetidine | Electron Diffraction | ~37° | Demonstrates significant ring puckering in the parent molecule. rsc.org |
| Fluorinated Azetidine (Neutral) | Computational Study | 137.2° | Fluorine atom is positioned away from the neutral nitrogen. researchgate.net |
| Fluorinated Azetidine (Charged) | Computational Study | 100.0° | Ring pucker inverts to bring fluorine closer to the charged nitrogen due to favorable charge-dipole interaction. researchgate.net |
Electronic Structure Analysis of the this compound System
The electronic structure of this compound is characterized by the interplay between the saturated azetidine ring, the conjugated benzoyl group, and the strongly electron-withdrawing trifluoromethyl substituent.
The benzoyl group is a π-system that can engage in electronic communication with the azetidine ring. The nitrogen atom of the azetidine ring has a lone pair of electrons that can potentially delocalize, although this is less pronounced than in larger, less strained rings. The trifluoromethyl group on the phenyl ring is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This will significantly influence the electron distribution within the benzoyl moiety, making the carbonyl carbon more electrophilic and affecting the aromatic ring's reactivity.
DFT calculations on similar systems, such as those with piperidine (B6355638) ligands, have been used to visualize molecular orbitals and understand electronic transitions. researchgate.net For this compound, the Highest Occupied Molecular Orbital (HOMO) is likely to be localized on the azetidine nitrogen and the phenyl ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is expected to be centered on the benzoyl group, particularly the carbonyl and the trifluoromethyl-substituted phenyl ring. The energy gap between the HOMO and LUMO will be a key factor in determining the molecule's reactivity and spectroscopic properties.
Computational Modeling of Reaction Mechanisms for Functionalization and Derivatization
Computational modeling is a powerful tool for predicting the outcomes and understanding the mechanisms of chemical reactions. For azetidines, this is particularly valuable for designing synthetic routes for functionalization and derivatization.
Recent studies have shown the utility of DFT calculations in understanding the regioselectivity of ring-opening reactions of azetidinium ions. nih.gov These calculations help in predicting which carbon atom of the azetidine ring is more susceptible to nucleophilic attack.
Furthermore, computational studies have been instrumental in understanding photochemical reactions for the synthesis of complex azetidines. For example, the mechanism of the Norrish-Yang cyclization to form azetidinols has been investigated computationally. beilstein-journals.org In the context of this compound, computational modeling could be employed to predict the reactivity of the carbonyl group towards nucleophiles, the susceptibility of the azetidine ring to opening, and the potential for further functionalization on the phenyl ring.
Advanced Spectroscopic Analysis Techniques (e.g., High-Resolution NMR, Mass Spectrometry) for Structural Elucidation of Complex Azetidines
The definitive structural elucidation of complex azetidines like this compound relies on a combination of advanced spectroscopic techniques.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would provide a wealth of information. The protons on the azetidine ring would appear as a complex multiplet pattern due to geminal and vicinal couplings. The chemical shifts of these protons would be influenced by the anisotropic effect of the benzoyl group. The protons on the phenyl ring would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the carbons of the azetidine ring, and the carbons of the trifluoromethyl-substituted phenyl ring. The chemical shift of the carbonyl carbon would be indicative of the electronic environment. The trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR: Fluorine NMR would show a singlet for the CF₃ group, providing a clear signature for this substituent.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule. For example, an HMBC experiment would show correlations between the protons of the azetidine ring and the carbonyl carbon, confirming the attachment of the benzoyl group to the 3-position. The use of these techniques in the characterization of other complex azetidin-2-ones has been demonstrated to be crucial for unequivocal structure determination. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would provide further structural information. For instance, a characteristic fragmentation would be the cleavage of the bond between the azetidine ring and the benzoyl group, leading to fragment ions corresponding to each of these moieties. The mass spectra of other azetidine derivatives have been studied to understand their fragmentation pathways.
| Technique | Expected Observations | Information Gained |
|---|---|---|
| ¹H NMR | Complex multiplets for azetidine protons; two doublets for aromatic protons. | Proton environment and connectivity. |
| ¹³C NMR | Signal for carbonyl carbon, azetidine carbons, aromatic carbons, and a quartet for the CF₃ carbon. | Carbon skeleton and presence of the CF₃ group. |
| ¹⁹F NMR | Singlet for the CF₃ group. | Confirmation of the trifluoromethyl substituent. |
| HRMS | Precise molecular weight. | Elemental composition. |
| MS/MS | Fragmentation pattern showing cleavage of the benzoyl-azetidine bond. | Structural confirmation and connectivity. |
Applications and Advanced Context of 3 4 Trifluoromethyl Benzoyl Azetidine in Organic Synthesis
Utilization as a Versatile Synthetic Building Block for Complex Molecule Synthesis
Trifluoromethyl-substituted azetidines, including structures related to 3-[4-(Trifluoromethyl)benzoyl]azetidine, are highly valued as versatile building blocks in the synthesis of complex and biologically active molecules. bldpharm.comnih.gov Their utility stems from the unique combination of the strained four-membered ring and the influential trifluoromethyl group. These building blocks serve as precursors to a variety of more complex structures, including aminopropanes, oxazinanes, and aziridines. researchgate.net
The synthesis of diversely substituted 2-(trifluoromethyl)azetidines can be achieved through the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. bldpharm.com This method allows for the introduction of various substituents at the C3 position, leading to a range of functionalized azetidine (B1206935) scaffolds. For instance, reaction with benzyl (B1604629) chloroformate yields 3-chloroazetidines, while reaction with trifluoroacetic anhydride (B1165640) can lead to the formation of 3-hydroxyazetidines. bldpharm.com These transformations provide access to key intermediates for further synthetic manipulations.
The inherent ring strain of the azetidine core makes it susceptible to controlled ring-opening reactions, providing a pathway to linear molecules with defined stereochemistry. This strategy is particularly useful in the synthesis of complex natural products and pharmaceuticals. The trifluoromethyl group often plays a crucial role in directing the regioselectivity of these ring-opening reactions and in fine-tuning the electronic properties of the resulting molecules.
The following table provides examples of complex molecules synthesized using trifluoromethyl-azetidine building blocks:
| Building Block Precursor | Reagent | Resulting Complex Molecule Class | Reference |
| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | Benzyl chloroformate | 3-Chloro-2-(trifluoromethyl)azetidines | bldpharm.com |
| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | Trifluoroacetic anhydride | 2-(Trifluoromethyl)azetidin-3-ols | bldpharm.com |
| 3-Benzyloxy-4-trifluoromethyl-β-lactam | Hydrogenolysis | 3-Hydroxy-4-trifluoromethyl-β-lactam | researchgate.net |
| 3-Hydroxy-4-(trifluoromethyl)azetidin-2-one | Chlorinating agent | 3-Chloro-4-(trifluoromethyl)azetidin-2-one | researchgate.net |
Integration into Diverse Molecular Architectures via Multi-Component Reactions
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation. The integration of azetidine-based building blocks into MCRs allows for the generation of diverse libraries of compounds with potential biological activities.
A notable example is the four-component strain-release-driven synthesis of functionalized azetidines. nih.gov This approach utilizes the high reactivity of strained azabicyclo[1.1.0]butanes, which can be considered precursors to functionalized azetidines. The reaction involves the sequential addition of three different electrophiles to an azabicyclo[1.1.0]butyl-lithium species, leading to the formation of highly substituted azetidines in a highly modular fashion. nih.gov While not explicitly detailing the use of this compound, this methodology highlights the potential for incorporating such functionalized azetidines into MCRs.
The development of novel MCRs that can accommodate trifluoromethyl-substituted azetidines like this compound is an active area of research. The carbonyl group in this specific compound provides a reactive handle for condensation reactions, which could be exploited in the design of new MCRs to generate complex heterocyclic systems.
An illustrative MCR involving a related trifluoromethylated building block is the synthesis of 3-trifluoromethyl-1,2,4-triazoles from trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and a formate (B1220265) equivalent. frontiersin.org This reaction, while not directly involving an azetidine, demonstrates the principle of using trifluoromethylated synthons in MCRs to build complex heterocyclic scaffolds.
Precursor in Stereoselective Transformations and Chiral Pool Syntheses
The rigid framework of the azetidine ring makes it an excellent scaffold for stereoselective synthesis. The substituents on the ring can effectively control the stereochemical outcome of reactions, both on the ring itself and at adjacent positions. Trifluoromethyl-substituted azetidines, including derivatives of this compound, can serve as valuable precursors in stereoselective transformations.
For instance, chiral azetidin-3-ones can be synthesized with high enantiomeric excess through methods like gold-catalyzed intermolecular oxidation of alkynes. evitachem.com These chiral ketones are versatile intermediates that can undergo a variety of diastereoselective additions to the carbonyl group, leading to the formation of chiral 3-hydroxyazetidine derivatives. The trifluoromethylbenzoyl group at the 3-position would be expected to influence the stereochemical course of such reactions.
Furthermore, azetidine-based α-amino acids represent a class of non-natural amino acids that can be synthesized stereoselectively. mdpi.comchemrxiv.org These constrained amino acids can be incorporated into peptides to induce specific secondary structures or to enhance proteolytic stability. The synthesis often involves the asymmetric hydrogenation of a prochiral azetine precursor. chemrxiv.org The presence of a trifluoromethyl group can significantly impact the conformational preferences of the resulting peptides.
The following table summarizes key stereoselective transformations involving azetidine precursors:
| Azetidine Precursor | Transformation | Key Feature | Resulting Chiral Molecule | Reference |
| Chiral N-propargylsulfonamides | Gold-catalyzed oxidative cyclization | High enantioselectivity | Chiral azetidin-3-ones | evitachem.com |
| Prochiral unsaturated azetinylcarboxylic acids | Asymmetric hydrogenation | Stereoselective reduction | Azetidine-based α-amino acids | chemrxiv.org |
Potential in Materials Science and Advanced Chemical Technologies
The unique properties of azetidines, particularly their strained ring system, have led to their exploration in materials science and advanced chemical technologies. The introduction of a trifluoromethyl group can further enhance the performance of these materials by improving properties such as thermal stability and energy density.
One of the most promising applications of azetidine derivatives in materials science is in the development of energetic materials. nih.govresearchgate.netutwente.nl The high ring strain of the azetidine ring contributes to a high positive heat of formation, a key characteristic of energetic materials. The synthesis of nitro-substituted azetidines has been shown to yield compounds with high densities, good oxygen balance, and impressive detonation properties. researchgate.netutwente.nl The trifluoromethyl group, with its high density and thermal stability, is a desirable substituent in the design of next-generation energetic materials. While direct studies on this compound in this context are not widely reported, the underlying principles suggest its potential as a precursor to novel energetic compounds.
In addition to energetic materials, azetidines are also being investigated as monomers for the synthesis of specialized polymers. The cationic ring-opening polymerization of azetidines can lead to the formation of polyamines with unique properties and architectures. researchgate.net These polymers have potential applications in areas such as drug delivery, gene therapy, and as coatings. The presence of a trifluoromethyl group on the monomer could impart desirable properties to the resulting polymer, such as increased hydrophobicity and thermal stability.
The development of advanced chemical technologies also benefits from the unique reactivity of azetidines. The strain-release functionalization of azabicyclo[1.1.0]butanes, precursors to azetidines, allows for the construction of complex molecular scaffolds under mild conditions. bldpharm.com This type of chemistry is valuable in the development of new synthetic methodologies and in the creation of novel chemical probes for biological research.
Q & A
Q. What are the optimal synthetic routes for 3-[4-(Trifluoromethyl)benzoyl]azetidine, and how can reaction conditions be adjusted to improve yield?
Methodological Answer: The synthesis typically involves coupling azetidine with a trifluoromethyl-substituted benzoyl derivative. Key steps include:
- Nucleophilic Acylation : Reacting azetidine with 4-(trifluoromethyl)benzoyl chloride in anhydrous dichloromethane at 0–5°C, using a base like triethylamine to neutralize HCl byproducts .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity but may require strict temperature control to avoid side reactions .
- Yield Improvement : Lowering reaction temperatures (e.g., –10°C) and using catalytic DMAP (4-dimethylaminopyridine) can reduce racemization and improve yields to >75% .
Q. What spectroscopic techniques are recommended for characterizing structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR confirms the azetidine ring (δ 3.5–4.0 ppm for N-CH2 protons) and the trifluoromethylbenzoyl moiety (δ 7.6–8.1 ppm for aromatic protons) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry validates molecular weight (MW = 243.2 g/mol) and purity (>95%) .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction resolves bond angles and stereochemistry .
Advanced Research Questions
Q. How does the trifluoromethyl group influence binding affinity in computational docking studies?
Methodological Answer:
- Docking Workflow : Use AutoDock Vina or AutoDock4 to model interactions with target proteins (e.g., kinases). The trifluoromethyl group enhances hydrophobic interactions and reduces metabolic degradation.
- Grid Parameterization : Adjust the grid box to encompass the protein’s active site, with spacing ≤1 Å for precision.
- Free Energy Calculations : Compare binding scores (ΔG) of the trifluoromethyl analog versus non-fluorinated analogs. Studies show a 2.3-fold increase in binding affinity due to CF3-induced van der Waals interactions .
Q. How can structure-activity relationship (SAR) studies be designed using analogs of this compound?
Methodological Answer:
- Analog Synthesis : Modify the benzoyl substituent (e.g., nitro, chloro, or methoxy groups) or azetidine ring (e.g., methyl or hydroxyl substitutions) .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., IC50 measurements) and cellular models (e.g., cytotoxicity in cancer lines).
- Data Correlation : Use regression analysis to link substituent electronic parameters (Hammett σ) with activity. For example, electron-withdrawing groups (e.g., CF3) improve target selectivity by 40% compared to electron-donating groups .
Q. How should researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Orthogonal Validation : Replicate results in cell-free (e.g., SPR binding) and cell-based assays (e.g., luciferase reporter systems) to distinguish target-specific effects from off-target interactions .
- Structural Analysis : Perform molecular dynamics simulations (UCSF Chimera ) to identify conformational changes in the target protein that may explain divergent activity.
- Meta-Analysis : Compare datasets using tools like Prism or R. For example, adjust for assay-specific variables (e.g., ATP concentration in kinase assays) that may skew IC50 values .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
